molecular formula C8H10O8S B1217344 2,2'-Thiodisuccinic acid CAS No. 4917-76-4

2,2'-Thiodisuccinic acid

Cat. No. B1217344
CAS RN: 4917-76-4
M. Wt: 266.23 g/mol
InChI Key: SASYRHXVHLPMQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2,2'-Thiodisuccinic acid has been explored through various chemical reactions. For instance, 2-thioxo-1,3-imidazolidine derivatives, masked as 2,3-diaminosuccinic acids, can be synthesized via an intermolecular Mannich reaction involving aldimine and enolates derived from 2-isothiocyanatocarboxylic esters (D. Cież, J. Kalinowska‐Tłuścik, J. Marchewka, 2012). Additionally, thiolate-protected silver clusters, Ag(7)(DMSA)(4), where DMSA represents meso-2,3-dimercaptosuccinic acid, have been synthesized, showing distinct optical properties (Zhikun Wu et al., 2009).

Molecular Structure Analysis

The molecular structure of 2,2'-Thiodisuccinic acid derivatives and related compounds has been characterized using various techniques. For instance, the crystal structure of certain 2-phenylpyridine Au(III) complexes with thiolate ligands has been elucidated, offering insights into their square-planar coordination around the gold atom (D. Fan et al., 2003).

Chemical Reactions and Properties

Thiodisuccinic acid-capped silver nanoparticles (TDSA-AgNPs) demonstrate visual detection for lead ions, indicating the potential of thiodisuccinic acid derivatives in sensor applications. The synthesis process and the specific reactivity towards Pb2+ ions have been thoroughly investigated (Li Wei et al., 2011).

Physical Properties Analysis

The physical properties of compounds related to 2,2'-Thiodisuccinic acid, such as self-assembled monolayer films on gold surfaces, have been studied. Techniques like near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and X-ray photoelectron spectroscopy (XPS) were used to determine film quality, bonding, and morphology (T. Willey et al., 2004).

Chemical Properties Analysis

Investigations into the chemical properties of 2,2'-Thiodisuccinic acid and its analogs have led to the development of novel synthetic routes and applications. For example, the copper-catalyzed coupling of boronic acids with N-thio(alkyl, aryl, heteroaryl)imides provides an efficient method for thioether synthesis, demonstrating the versatility of thiofunctional compounds (C. Savarin, J. Šrogl, L. S. Liebeskind, 2002).

Scientific Research Applications

1. Sensor for Metal Ions

2,2'-Thiodisuccinic acid (TDSA) functionalized silver nanoparticles have been used as a colorimetric sensor for detecting lead ions. These nanoparticles change color in the presence of Pb2+, offering a visual detection method for this metal ion in water solutions (Li Wei et al., 2011).

2. Herbicidal Applications

Research suggests that quaternary ammonium 2,2'-thiodiacetate salts, derivatives of 2,2'-thiodiacetic acid, may serve as potent and environmentally safe herbicides. They have shown selective toxicity against common weeds while exhibiting low phytotoxicity to food crops (P. Bałczewski et al., 2018).

3. Corrosion and Scale Inhibition

Thiourea-modified polyepoxysuccinic acid, related to 2,2'-thiodisuccinic acid, has been used as a corrosion and scale inhibitor in industrial water systems. It shows promising results in preventing scale formation and corrosion, especially in cooling water systems (T. Htet & D. Zeng, 2022).

4. Biodegradable Chelating Agents

2,2'-Thiodisuccinic acid derivatives are being explored as biodegradable chelating agents in various applications like detergents, water treatment, and agriculture. These agents are considered environmentally friendly alternatives to traditional, non-biodegradable chelating agents (I. Pinto et al., 2014).

5. Synthesis of Silver Clusters

A study reports the synthesis of monodisperse, thiolate-protected silver clusters using meso-2,3-dimercaptosuccinic acid (DMSA), a compound closely related to 2,2'-thiodisuccinic acid. These clusters exhibit distinct optical properties and potential applications in nanotechnology (Zhikun Wu et al., 2009).

6. Electrochemical Biosensors

2,2'-Thiodisuccinic acid has been utilized in the development of biosensors. For instance, glucose oxidase immobilized on thiodisuccinic acid-modified gold electrodes shows potential for glucose determination, highlighting its application in medical diagnostics and research (R. K. Shervedani & A. Hatefi-Mehrjardi, 2009).

Safety And Hazards

2,2’-Thiodisuccinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-(1,2-dicarboxyethylsulfanyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O8S/c9-5(10)1-3(7(13)14)17-4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASYRHXVHLPMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)SC(CC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875730
Record name Butanedioic acid, 2,2'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Thiodisuccinic acid

CAS RN

4917-76-4
Record name Thiodisuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4917-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Thiodisuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004917764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,2'-thiobis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 2,2'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-thiodisuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.222
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AM Hewas - 2014 - leicester.figshare.com
The toxic nature of some metal ions makes it necessary to monitor their concentrations in the environment. In this thesis there are two fundamental objectives. The first is to develop a …
Number of citations: 2 leicester.figshare.com
CP Xie, KF Li, WX Peng, QM Liu… - Materials Science Forum, 2012 - Trans Tech Publ
a necessary process, there are many volatile organic compounds of Chinese fir biomass during hot drying to pollute environment and affect the health of the people. Therefore, the …
Number of citations: 1 www.scientific.net
KP Shadangi, K Mohanty - Fuel, 2014 - Elsevier
Conventional pyrolysis of Niger seed was investigated in a semi batch reactor with and without the presence of catalyst. Thermal pyrolysis yielded maximum 34.5% of oil (by weight …
Number of citations: 69 www.sciencedirect.com
SR Geed, MK Kureel, BS Giri, RS Singh, BN Rai - Bioresource Technology, 2017 - Elsevier
The aim of this work was to study the biodegradation of Malathion in batch and continuous packed bed (Polyurethane foam; PUF) bioreactor (PBBR). After 10 days, 89% Malathion …
Number of citations: 95 www.sciencedirect.com
G Bhandari - Mycoremediation and Environmental Sustainability …, 2017 - Springer
Pesticides are toxic and recalcitrant in nature and cause contamination in natural ecosystems and thereafter health problems in ultimate consumers. The residual effects of pesticides …
Number of citations: 18 link.springer.com
MA Ganash, TM Abdel Ghany, AM Reyad - J Environ Anal Toxicol, 2016 - academia.edu
1Department of Biology, Faculty of Science, King Abdulaziz University, Jeddah, Saudi Arabia 2Botany and Microbiology Department, Faculty of Science, Al-Azhar University, Egypt …
Number of citations: 20 www.academia.edu
EA Sunday, WP Gift, WJ Boobondah - 2021 - wjarr.com
Phytochemistry and antioxidant activity of Amaranthus viridis L (Green leaf) were undertaken with standard methods. The leaf sample after being screening for phytochemicals, …
Number of citations: 2 wjarr.com
SS Kumar, P Ghosh, SK Malyan… - … Science and Health …, 2019 - Taylor & Francis
A comprehensive review of available bioremediation technologies for the pesticide malathion is presented. This review article describes the usage and consequences of malathion in …
Number of citations: 69 www.tandfonline.com
C Grover, A Lascarides, M Lapata - Natural Language Engineering, 2005 - cambridge.org
This paper reports on a number of experiments which are designed to investigate the extent to which current NLP resources are able to syntactically and semantically analyse …
Number of citations: 53 www.cambridge.org

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